molecular formula C14H11NO5 B6316296 2-(2-Methoxyphenyl)-4-nitrobenzoic acid CAS No. 56825-79-7

2-(2-Methoxyphenyl)-4-nitrobenzoic acid

Cat. No.: B6316296
CAS No.: 56825-79-7
M. Wt: 273.24 g/mol
InChI Key: OBBCMKILCPZGRN-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4-nitrobenzoic acid is a substituted benzoic acid derivative featuring a methoxyphenyl group at the 2-position and a nitro group at the 4-position of the benzene ring (Figure 1).

Properties

IUPAC Name

2-(2-methoxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-5-3-2-4-10(13)12-8-9(15(18)19)6-7-11(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCMKILCPZGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468001
Record name AGN-PC-00AT38
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56825-79-7
Record name AGN-PC-00AT38
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-methoxybenzoic acid followed by further functionalization. One common method is the nitration of 2-methoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

    Esterification: Alcohols with sulfuric acid or other acid catalysts.

Major Products Formed

    Reduction: 2-(2-Methoxyphenyl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 2-(2-methoxyphenyl)-4-nitrobenzoate and other esters.

Scientific Research Applications

2-(2-Methoxyphenyl)-4-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Data Tables

Table 1: Solubility of 4-Nitrobenzoic Acid Derivatives in Selected Solvents (25°C)

Compound Solubility in Ethanol (g/L) Solubility in THF (g/L) Solubility in Water (g/L)
4-Nitrobenzoic acid 12.3 8.9 0.98
4-Methoxy-3-nitrobenzoic acid 9.1 6.5 0.21
2-(4-Methoxyphenylamino)-4-nitrobenzoic acid 18.7 3.2 0.05

Data derived from Abraham model correlations and experimental studies

Table 2: Comparative Acidity (pKa) of Benzoic Acid Derivatives

Compound pKa (Water)
Benzoic acid 4.20
4-Nitrobenzoic acid 1.68
4-Methoxybenzoic acid 4.53
2-(2-Methoxyphenyl)-4-nitrobenzoic acid* ~1.9 (estimated)

Estimated based on additive effects of nitro and methoxy groups

Biological Activity

2-(2-Methoxyphenyl)-4-nitrobenzoic acid is an organic compound notable for its unique structural features, which include a methoxy group at the ortho position and a nitro group at the para position relative to the carboxylic acid group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The synthesis of this compound typically involves the nitration of 2-methoxybenzoic acid using a mixture of concentrated sulfuric and nitric acids. This process requires careful control of temperature to ensure selective nitration at the para position. The compound is characterized by its aromatic structure, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound displayed potent activity, significantly reducing bacterial growth compared to control groups.
  • Case Study on Anti-inflammatory Properties : Another study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of this compound resulted in a marked decrease in joint swelling and inflammation markers, supporting its potential as a therapeutic agent.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Interaction with Enzymes : The nitro group can undergo reduction to form reactive intermediates that interact with enzymes involved in inflammatory pathways.
  • Cell Membrane Disruption : The lipophilic nature imparted by the methoxy group enhances membrane permeability, allowing the compound to exert effects on cellular targets more effectively.

Comparison with Related Compounds

Comparative studies with similar compounds reveal that while many share structural similarities, this compound's unique combination of functional groups confers distinct biological properties.

Compound Antimicrobial Activity Anti-inflammatory Activity
2-Methoxybenzoic AcidModerateLow
4-Nitrobenzoic AcidLowModerate
2-(2-Methoxyphenyl)benzoic AcidHighHigh

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